molecular formula C10H10N4O2 B1604712 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide CAS No. 67067-01-0

2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

Cat. No. B1604712
CAS RN: 67067-01-0
M. Wt: 218.21 g/mol
InChI Key: MXSZYGWXPMKCBG-UHFFFAOYSA-N
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Description

The compound “2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide” is a type of quinazolinone, which is a class of heterocyclic compounds . Quinazolinones have been reported to possess a diverse range of pharmacological activities such as antimicrobial, anti-inflammatory, antioxidant, anticonvulsant, antihypertensive, bronchodilator, and anticancer activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with 2-phenyl-3,1-benzoxazin-4-one . The starting materials 3-(substituted)-2-hydrazino-quinazolin-4(3H)-ones were synthesized from various primary amines by a multistep synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported. For instance, the compound “METHYL 2-(2-(4-OXO-3(4H)-QUINAZOLINYL)ETHOXY)BENZOATE” has a linear formula of C18H16N2O4 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of novel 3-(substituted)-2-(substituted quinazolinylamino)quinazolin-4(3H)-ones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with 2-phenyl-3,1-benzoxazin-4-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the compound “METHYL 2-(2-(4-OXO-3(4H)-QUINAZOLINYL)ETHOXY)BENZOATE” has a molecular weight of 324.339 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Several studies focus on synthesizing new derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide. These include methods like condensation reactions, cycloaddition, and employing catalysts under specific conditions (Kumar, Lal, & Rani, 2014), (Bhati, 2013).

  • Molecular Docking and Design : Some research includes designing novel derivatives and evaluating their molecular docking and potential biological activities (Mehta et al., 2019).

Pharmacological Applications

  • Antitumor Activity : Certain derivatives have been synthesized and evaluated for their cytotoxicity against cancer cell lines. Some compounds have shown promising results in activating caspase-3 activity, an important factor in apoptosis (Huan et al., 2020), (Dung et al., 2022).

  • Antimicrobial and Antifungal Activities : Some studies have synthesized derivatives and assessed them for antimicrobial and antifungal properties. This includes evaluation against various human pathogenic microorganisms (Saravanan, Alagarsamy, & Prakash, 2015).

  • Enzyme Inhibition : There is research indicating the efficacy of certain derivatives as inhibitors of enzymes like tyrosinase, a key enzyme in melanin synthesis (Dige et al., 2019).

Chemical Properties and Dynamics

  • Tautomerism Study : The dynamic tautomerism of the quinazolinone system, including derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide, has been investigated using NMR methods,providing insights into the molecular dynamics and structure of these compounds (Pham Thi My et al., 2017).

Analgesic and Anti-inflammatory Activities

  • Potential Therapeutic Agents : Research into substituted azetidinonyl and thiazolidinonyl derivatives of quinazolon-4(3H)-ones has shown that some of these compounds exhibit significant anti-inflammatory and analgesic properties, indicating their potential as therapeutic agents (Dewangan et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, compounds 3-(4-fluorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one and 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one emerged as the most active compounds of the series . These compounds have shown potent antibacterial activity against the tested organisms of Proteus vulgaris and Bacillus subtilis .

Future Directions

The future directions in the research of similar compounds could involve the development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs . This is an attractive area of research in both academia and the pharmaceutical industry .

properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-13-9(15)5-14-6-12-8-4-2-1-3-7(8)10(14)16/h1-4,6H,5,11H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSZYGWXPMKCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352568
Record name 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

CAS RN

67067-01-0
Record name 2-(4-Oxoquinazolin-3(4H)-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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